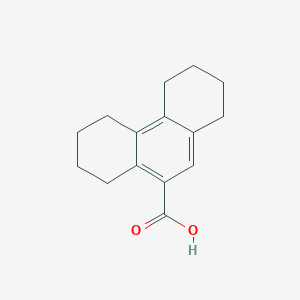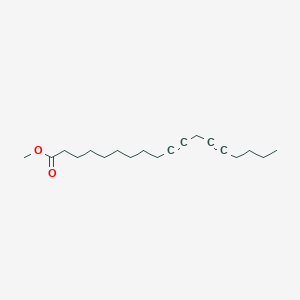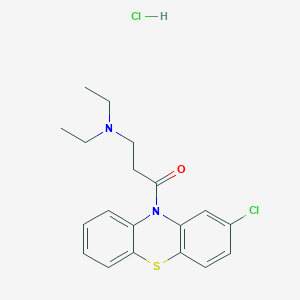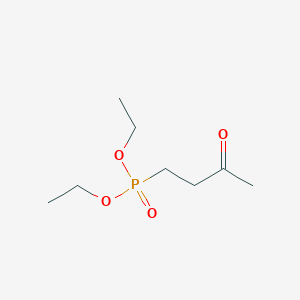
Diethyl (3-oxobutyl)phosphonate
Descripción general
Descripción
Diethyl (3-oxobutyl)phosphonate is a chemical compound that has been widely used in scientific research. It is commonly used as a precursor for the synthesis of various phosphonates and phosphonic acids. This compound has also been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Diethyl (this compound)phosphonate has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been shown to have antitumor activity and has been studied for its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate in lab experiments is that it is relatively easy to synthesize and has a wide range of potential applications. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
Diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate has been used in various scientific research applications. It has been studied for its potential as a reagent in the synthesis of various phosphonates and phosphonic acids. This compound has also been used in the development of new drugs, particularly in the field of medicinal chemistry.
Propiedades
Número CAS |
1067-90-9 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h4-7H2,1-3H3 |
Clave InChI |
JTQRTGRGGCXPMU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCC(=O)C)OCC |
SMILES canónico |
CCOP(=O)(CCC(=O)C)OCC |
Otros números CAS |
1067-90-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


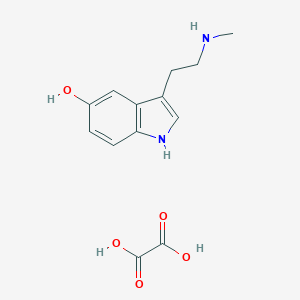
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
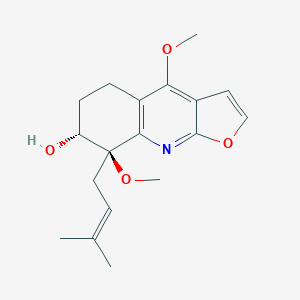

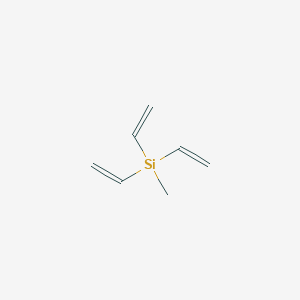
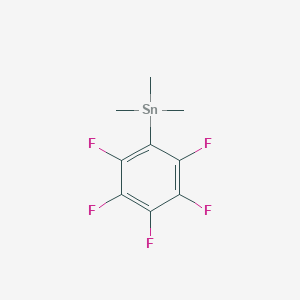
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
